An In-depth Technical Guide to (S)-Indoline-2-carboxylic acid ethyl ester: A Cornerstone Chiral Building Block
An In-depth Technical Guide to (S)-Indoline-2-carboxylic acid ethyl ester: A Cornerstone Chiral Building Block
(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)
Introduction: The Significance of a Chiral Scaffold
(S)-Indoline-2-carboxylic acid ethyl ester is a pivotal chiral building block in modern medicinal chemistry and pharmaceutical development. As a constrained, non-natural amino acid derivative, its rigid bicyclic structure and defined stereochemistry at the C2 position make it an invaluable scaffold for creating molecules with precise three-dimensional orientations. This precision is critical for achieving high-affinity and selective interactions with biological targets.
Most notably, this compound serves as a key intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and heart failure. Its incorporation into the final drug molecule imparts a specific conformational restraint that is essential for potent enzymatic inhibition. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and reactivity, offering a technical resource for scientists leveraging this versatile molecule in their research and development endeavors.
Physicochemical and Stereochemical Properties
The fundamental properties of (S)-Indoline-2-carboxylic acid ethyl ester are summarized below. The defining feature is the stereocenter at the C2 position, which dictates its interaction with other chiral molecules and its utility in asymmetric synthesis.
| Property | Value | Source(s) |
| IUPAC Name | Ethyl (2S)-2,3-dihydro-1H-indole-2-carboxylate | [1] |
| Synonyms | (S)-2,3-Dihydro-1H-indole-2-carboxylic acid ethyl ester | [1] |
| CAS Number | 82923-81-7 | [1] |
| Molecular Formula | C₁₁H₁₃NO₂ | [1] |
| Molecular Weight | 191.23 g/mol | [1] |
| Appearance | Expected to be a liquid or low-melting solid | Inferred |
| Boiling Point | Data not readily available. Generally lower than the corresponding carboxylic acid (BP of acid: ~380°C). | [2][3] |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, ethyl acetate, dichloromethane). Low solubility in water. | [2] |
| Optical Rotation | Data not readily available for the ester. The parent acid, (S)-(-)-Indoline-2-carboxylic acid, exhibits significant levorotation. | [4] |
Stereochemical Integrity: The (S)-configuration at the C2 position is paramount for the biological activity of many of its derivatives. Maintaining this stereochemical purity throughout synthetic sequences is a primary concern. Therefore, accurate analytical methods, such as chiral High-Performance Liquid Chromatography (HPLC), are essential for quality control.
Spectroscopic Characterization: An Analytical Fingerprint
Definitive structural confirmation of (S)-Indoline-2-carboxylic acid ethyl ester relies on a combination of spectroscopic techniques. Below are the predicted and expected characteristics based on its structure and data from analogous compounds.[5]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Aromatic Protons (4H): Four protons on the benzene ring are expected to appear in the range of δ 6.6-7.2 ppm . They will exhibit complex splitting patterns (multiplets, doublets, triplets) characteristic of a 1,2-disubstituted benzene ring.
-
N-H Proton (1H): A broad singlet corresponding to the secondary amine proton is expected around δ 4.0-5.0 ppm . Its chemical shift can be variable and concentration-dependent, and it will disappear upon D₂O exchange.
-
C2-H Proton (1H): The chiral proton at the C2 position, adjacent to the nitrogen and the carbonyl group, is expected to be a doublet of doublets (dd) around δ 4.4-4.6 ppm .
-
Ethyl Ester -OCH₂- (2H): A quartet around δ 4.2-4.4 ppm resulting from coupling with the adjacent methyl protons.
-
C3-H₂ Protons (2H): The two diastereotopic protons on the C3 carbon will appear as two separate multiplets or doublets of doublets, typically in the range of δ 3.0-3.6 ppm .
-
Ethyl Ester -CH₃ (3H): A triplet around δ 1.2-1.4 ppm , coupled to the methylene protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Ester Carbonyl (C=O): A signal in the downfield region of δ 172-175 ppm .
-
Aromatic Carbons (6C): Signals between δ 110-150 ppm . The carbon attached to the nitrogen (C7a) will be the most downfield of the aromatic carbons.
-
C2 Carbon: The chiral carbon atom is expected around δ 60-65 ppm .
-
Ethyl Ester -OCH₂-: A signal around δ 61-62 ppm .[5]
-
C3 Carbon: The methylene carbon of the indoline ring is expected around δ 35-40 ppm .
-
Ethyl Ester -CH₃: A signal in the upfield region around δ 14-15 ppm .[5]
Infrared (IR) Spectroscopy
-
N-H Stretch: A moderate, sharp absorption band characteristic of a secondary amine is expected in the range of 3350-3310 cm⁻¹ .[6]
-
C-H Aromatic Stretch: Peaks will appear just above 3000 cm⁻¹.
-
C-H Aliphatic Stretch: Peaks will appear just below 3000 cm⁻¹.
-
C=O Ester Stretch: A strong, sharp absorption band is characteristic and expected in the range of 1750-1735 cm⁻¹ .[7]
-
C-O Ester Stretch: A strong band in the fingerprint region, typically around 1250-1020 cm⁻¹ .[6]
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 191 .
-
Key Fragmentation: A primary fragmentation pathway for esters is the loss of the alkoxy group. A significant peak is expected at m/z = 146 , corresponding to the loss of the ethoxy radical (•OCH₂CH₃). The base peak is often the resulting acylium ion ([M - 45]⁺ ).[8] Further fragmentation of the indoline ring can also be observed.
Synthesis and Purification
The synthesis of enantiomerically pure (S)-Indoline-2-carboxylic acid ethyl ester is typically achieved via a two-step process starting from the corresponding racemic acid. The core strategy involves chiral resolution followed by esterification.
Protocol 1: Esterification of (S)-Indoline-2-carboxylic Acid
This protocol is adapted from a highly efficient method for esterifying the analogous indole-2-carboxylic acid, which proceeds via an acid chloride intermediate and avoids the equilibrium limitations of Fischer esterification.[9][10][11]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend (S)-Indoline-2-carboxylic acid (1.0 eq) in thionyl chloride (SOCl₂) (10-15 mL per gram of acid). Cool the mixture to 0°C in an ice bath.
-
Acid Chloride Formation: Stir the mixture at 0°C for 1 hour. The suspension should gradually dissolve as the acid is converted to the more soluble acid chloride hydrochloride salt.
-
Removal of Excess Reagent: After 1 hour, remove the ice bath and concentrate the reaction mixture in vacuo using a rotary evaporator. This step is critical to remove all excess thionyl chloride. The resulting residue is the crude (S)-indoline-2-carbonyl chloride.
-
Ester Formation: Carefully and slowly add absolute ethanol (10-15 mL per gram of starting acid) to the crude residue at room temperature. Caution: This addition can be exothermic.
-
Reaction Completion: Stir the resulting solution at room temperature overnight (12-16 hours) to ensure complete conversion to the ester.
-
Work-up and Purification:
-
Concentrate the solution in vacuo to remove the bulk of the ethanol.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude (S)-Indoline-2-carboxylic acid ethyl ester.
-
If necessary, purify the product further using column chromatography on silica gel.
-
Protocol 2: Chiral HPLC for Enantiomeric Purity Analysis
Assessing the enantiomeric excess (e.e.) is crucial. Chiral HPLC is the standard method for this analysis.[12]
Methodology:
-
Column: A chiral stationary phase (CSP) column is required. Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are often effective.
-
Mobile Phase: A mixture of a non-polar solvent (like hexane or heptane) and a polar modifier (like isopropanol or ethanol) is typically used. The exact ratio must be optimized to achieve baseline separation of the two enantiomers.
-
Detection: UV detection, typically at a wavelength around 254 nm or 280 nm, is used to monitor the elution of the enantiomers.[13]
-
Analysis: The enantiomeric excess is calculated from the integrated peak areas of the (S) and (R) enantiomers: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] × 100.
Chemical Reactivity and Synthetic Applications
The molecule possesses three primary sites of reactivity: the secondary amine, the ester functional group, and the aromatic ring. Understanding this reactivity is key to its use as a synthetic intermediate.
Sources
- 1. (S)-INDOLINE-2-CARBOXYLIC ACID ETHYL ESTER | 82923-81-7 [chemicalbook.com]
- 2. youtube.com [youtube.com]
- 3. INDOLINE-2-CARBOXYLIC ACID | CAS#:16851-56-2 | Chemsrc [chemsrc.com]
- 4. Quality Factory Supply (S)-(-)-indoline-2-carboxylic acid, Export 79815-20-6 with Cheapest Price [zhenyubiotech.com]
- 5. mdpi.com [mdpi.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. IR Absorption Table [webspectra.chem.ucla.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
